molecular formula C8H11ClFNO B2369883 (R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride CAS No. 1391443-75-6

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

Cat. No.: B2369883
CAS No.: 1391443-75-6
M. Wt: 191.63
InChI Key: FHUUTFIWBXUNPK-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride (CAS 1391443-75-6) is a chiral building block of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 11 ClFNO and a molecular weight of 191.63 g/mol, this compound features both amine and alcohol functional groups on a chiral center adjacent to a 2-fluorophenyl ring . This specific stereochemistry (R-enantiomer) is critical for its application in the synthesis of biologically active molecules, where it serves as a precursor for the development of central nervous system agents and enzyme inhibitors . The fluorine atom at the ortho position of the phenyl ring influences the molecule's electronic properties, lipophilicity, and potential for target binding, making it a valuable scaffold for creating analogs and optimizing pharmacokinetic properties . The product is provided with a minimum purity of 95% and must be stored in an inert atmosphere at room temperature, or sealed, dry, and light-proof under inert gas . This compound is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn during handling. This chemical is For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for human, veterinary, or diagnostic use, or for any form of personal use.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the condensation of 2-fluoroacetophenone with (R)-tert-butanesulfinamide in the presence of titanium ethoxide, forming a sulfinimine intermediate. Subsequent diastereoselective reduction using sodium borohydride or L-Selectride® yields the (R)-configured amine. Hydrolysis with hydrochloric acid in methanol cleaves the sulfinyl group, producing (R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride.

Key parameters include:

  • Temperature : Reactions conducted at −78°C enhance diastereomeric excess (de > 98%).
  • Solvent : Tetrahydrofuran (THF) improves sulfinimine stability, while methanol facilitates hydrolysis.

Table 1: Optimization of Sulfinamide-Mediated Synthesis

Parameter Optimal Condition Yield (%) de (%)
Reducing Agent L-Selectride® 85 99
Hydrolysis Time 3 h 92 98
Solvent (Reduction) THF 88 97

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a scalable route to enantiopure products. Palladium or ruthenium complexes with chiral ligands (e.g., BINAP) enable asymmetric reduction of α-keto amides or imines.

Substrate Design and Catalyst Screening

A prochiral ketone precursor, 2-(2-fluorophenyl)-2-nitroethanol, undergoes hydrogenation using Ru-(S)-BINAP catalyst under 50 bar H₂. This method achieves 94% enantiomeric excess (ee) and 78% yield. Nitro group reduction to amine followed by HCl treatment furnishes the hydrochloride salt.

Challenges :

  • Nitro Group Selectivity : Over-reduction to hydroxylamine derivatives occurs at pressures >50 bar.
  • Catalyst Loading : 0.5 mol% Ru minimizes costs without compromising efficiency.

Biocatalytic Reduction Using Engineered Enzymes

Biocatalysis has emerged as a sustainable alternative, leveraging ketoreductases (KREDs) for stereoselective reductions.

Whole-Cell Systems

Petroselinum crispum (parsley) cells expressing NADPH-dependent KREDs reduce 2-fluoroacetophenone to (R)-2-Amino-2-(2-fluorophenyl)ethanol with 82% ee. Immobilization on alginate beads enhances reusability (5 cycles, <10% activity loss).

Table 2: Biocatalytic Performance Metrics

Biocatalyst Substrate Conc. (mM) ee (%) Productivity (g/L/h)
Free Cells 50 82 0.8
Immobilized Cells 100 80 1.2

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classical resolution remains viable for small-scale production. Racemic 2-Amino-2-(2-fluorophenyl)ethanol is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. The (R,R)-salt exhibits lower solubility, enabling crystallization-based separation.

Solvent Screening

Ethanol/water (7:3 v/v) achieves 91% recovery of the (R)-enantiomer. Elevated temperatures (60°C) improve crystal purity but reduce yield due to mutual solubility.

Solid-Phase Synthesis for High-Throughput Applications

Combinatorial approaches using Wang resin-functionalized aldehydes enable parallel synthesis. The key steps include:

  • Resin Loading : 2-fluorobenzaldehyde immobilized via reductive amination.
  • Nitroaldol Reaction : Nitromethane addition under basic conditions.
  • Reduction : H₂/Pd-C reduces the nitro group to amine.
  • Cleavage : TFA/HCl releases the hydrochloride salt.

This method produces 0.5–1.2 g of product per gram of resin, with ee >90% when chiral auxiliaries are incorporated.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-fluoroacetophenone, while reduction can produce 2-fluorophenylethylamine.

Scientific Research Applications

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral compound with a wide range of applications in scientific research, particularly in medicinal chemistry and organic synthesis. It features a central carbon atom bonded to an amino group, a 2-fluorophenyl group, and a hydroxyl group, existing in hydrochloride form to enhance its stability and solubility in aqueous solutions.

Scientific Research Applications

This compound serves primarily as a building block for synthesizing pharmaceuticals. Its unique structure facilitates specific interactions in drug design and development.

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride also has a wide range of applications in scientific research:

  • Chemistry It is used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
  • Biology The compound is employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
  • Medicine It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
  • Industry The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. In a study examining various amino alcohols, this compound was found to exhibit notable antioxidant properties, scavenging free radicals effectively compared to standard antioxidants like curcumin. The study highlighted its potential role in protecting against oxidative damage in cellular models.

Comparative Biological Activity of similar compounds:

CompoundActivity TypeIC50 Values (µM)Notes
(R)-2-Amino-2-(3-fluorophenyl)ethanolAChE Inhibition10.4Moderate inhibition against AChE
(S)-2-Amino-2-(3-fluorophenyl)ethanolAntioxidant19.2Exhibits significant antioxidant activity
1-(3-Fluorophenyl)ethanolAnticoagulantNot specifiedPotential effects on coagulation

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomers

The stereochemistry of the amino alcohol significantly influences its biochemical interactions. The (S)-enantiomer (CAS: 1269773-22-9) shares identical molecular weight and formula but exhibits distinct optical activity. Comparative studies suggest that enantiomers may differ in receptor binding affinities or metabolic pathways, though specific pharmacological data remain under investigation.

Parameter (R)-Isomer (S)-Isomer
CAS Number 1391443-75-6 1269773-22-9
Purity >97% 97% (HPLC)
Storage Conditions Room temperature 2–8°C (under inert gas)
Price (50 mg) $483–598 (varies by supplier) $400–550 (varies by supplier)

Key Insight : The (R)-isomer is more commonly cataloged, while the (S)-isomer is priced higher due to synthesis complexity .

Fluorophenyl Derivatives with Varying Substituents

A. 2-Amino-2-(2,4-difluorophenyl)ethanol (CAS: 1094697-88-7)
  • Molecular Formula: C₈H₉F₂NO
  • Molecular Weight : 173.16 g/mol
B. (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS: 1394822-93-5)
  • Molecular Formula: C₉H₁₀ClF₄NO
  • Molecular Weight : 259.63 g/mol
  • Key Difference : The trifluoromethyl group at the meta-position introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs.
C. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS: 1951425-23-2)
  • Molecular Formula: C₉H₁₃ClFNO
  • Molecular Weight : 205.66 g/mol

Structural Analogs with Modified Backbones

A. 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride (CAS: 456-00-8)
  • Molecular Formula: C₈H₈ClFNO
  • Molecular Weight : 189.61 g/mol
  • Key Difference: Replacement of the ethanol group with a ketone eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but increasing lipid solubility.
B. 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS: 2411635-69-1)
  • Molecular Formula: C₈H₈ClF₂NO₂
  • Molecular Weight : 223.6 g/mol
  • Key Difference: Substitution of ethanol with acetic acid introduces a carboxylic acid moiety, enabling salt formation with improved aqueous stability.

Comparative Physicochemical Properties

Compound (CAS) logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
(R)-2-Amino-2-(2-fluorophenyl)ethanol HCl 1.2 10–25 (variable) 75–77 (decomp.)
(S)-2-Amino-2-(2-fluorophenyl)ethanol HCl 1.2 10–25 (variable) 75–77 (decomp.)
2-Amino-2-(2,4-difluorophenyl)ethanol 1.8 <5 Not reported
2-Amino-1-(2-fluorophenyl)ethanone HCl 2.1 <1 160–162

Note: Increased fluorination or lipophilic substituents (e.g., trifluoromethyl) correlate with higher logP values and reduced aqueous solubility.

Biological Activity

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride, a compound with the molecular formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₁ClFNO
  • Molecular Weight : 191.63 g/mol
  • CAS Number : 12758112

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily due to the presence of the fluorine atom on the phenyl ring, which can enhance its pharmacological properties. The following sections detail its antibacterial, antifungal, and potential anticancer activities.

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. In a study evaluating various compounds, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

These results indicate that the compound is particularly effective against E. coli and S. aureus, which are common pathogens associated with various infections.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. A study reported that it inhibited the growth of Candida albicans with an MIC of 16.69 µM, highlighting its potential as an antifungal agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results showed that this compound had a significant zone of inhibition against E. coli and S. aureus when tested at concentrations ranging from 25 to 30 µg/mL.
    "The introduction of fluorine in the structure significantly enhanced the antimicrobial properties of the tested compounds" .
  • Cancer Research Implications :
    Preliminary research indicates that fluorinated compounds may have enhanced anticancer properties due to their ability to interact with specific cellular targets. In vitro studies have suggested that this compound could inhibit certain cancer cell lines, although further studies are required to confirm these findings.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom is believed to play a crucial role in enhancing the biological activity of this compound. Fluorination often leads to increased lipophilicity and improved binding affinity for biological targets, contributing to its efficacy as an antimicrobial and potential anticancer agent.

Q & A

Q. Optimization Strategies :

  • Control reaction temperature to prevent side reactions (e.g., over-reduction).
  • Use high-purity solvents to minimize byproducts.
  • Monitor pH during salt formation to ensure crystallization efficiency.

Which spectroscopic methods are most effective for characterizing the enantiomeric purity of this compound?

Classification: Basic
Methodological Answer:

Technique Application Conditions
Chiral HPLC Quantify enantiomeric excess (ee)Chiralpak® AD-H column, hexane:isopropanol (80:20), 1.0 mL/min flow rate .
Polarimetry Confirm optical activityMeasure specific rotation in methanol (λ = 589 nm, 20°C) .
NMR Spectroscopy Verify structural integrity¹H/¹³C NMR in DMSO-d₆; observe splitting patterns for chiral centers .

Note : Chiral HPLC is preferred for high sensitivity (>99% ee detection), while polarimetry provides rapid qualitative assessment .

What are the key considerations for maintaining stability during storage of this compound in laboratory settings?

Classification: Basic
Methodological Answer:

  • Storage Conditions : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • Humidity Control : Store with desiccants (e.g., silica gel) to avoid deliquescence .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (>98% purity threshold) .

How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Classification: Advanced
Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .
  • Solvent Effects : DMSO concentration thresholds (e.g., >0.1% may inhibit activity) .
  • Metabolic Stability : Species-specific liver microsome activity alters pharmacokinetic profiles .

Q. Resolution Strategies :

  • Standardized Protocols : Use validated assays (e.g., Eurofins PanLabs®) with internal controls.
  • Dose-Response Curves : Compare EC₅₀ values across systems to identify outliers.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride) .

What computational modeling approaches are recommended to predict the binding interactions of this compound with neurological targets?

Classification: Advanced
Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin/dopamine receptors. Focus on fluorophenyl group’s π-π stacking and ethanolamine’s hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310K) .

QSAR Analysis : Correlate substituent effects (e.g., fluoro vs. chloro analogs) with activity using MOE or RDKit .

Q. Key Parameters :

  • Ligand conformational flexibility.
  • Solvent-accessible surface area (SASA) of binding pockets.

What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric excess above 98%?

Classification: Advanced
Methodological Answer:
Scale-Up Challenges :

  • Catalyst efficiency drop at larger volumes.
  • Heat dissipation during exothermic steps.

Q. Solutions :

Strategy Implementation Reference
Continuous Flow Reactors Improve mixing and temperature control during hydrogenation .
Asymmetric Catalysis Use chiral ligands (e.g., BINAP) with Ru catalysts for enantioselective hydrogenation .
In-line Analytics Integrate FTIR or PAT tools for real-time ee monitoring .

Yield Optimization : Pilot batches (10–100 g) achieve 85–90% yield with ee >99% under optimized conditions .

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